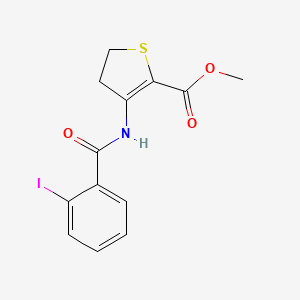

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

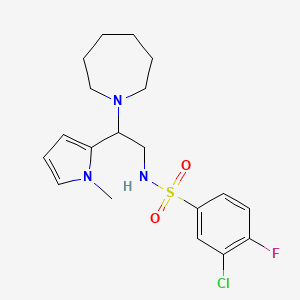

“Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a chemical compound with the molecular formula C15H12INO3 . Its molecular weight is 381.17 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of tetrahydrobenzothiophene derivatives have been synthesized through a medicinal chemistry route . The characterization was done using NMR and HR-MS techniques . Another study reported the synthesis of isoindolinones via Pd-mediated tandem coupling reactions .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate” consists of 15 carbon atoms, 12 hydrogen atoms, one iodine atom, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a study reported the use of palladium (Pd) to catalyze the formation of C-C bonds . The use of Pd chemistry allows the generation of complexity from simple and readily available starting materials .Scientific Research Applications

Synthesis and Catalysis

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate and its analogs are crucial intermediates in organic synthesis. For instance, the synthesis of 3-amino-2-carbamoylthiophenes through reactions involving similar thiophene derivatives highlights the compound's utility in generating imines with potential for further chemical transformations (Klemm, Wang, & Hawkins, 1995). Furthermore, the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes demonstrates the compound's role in the formation of 2-oxo-carboxamide type derivatives, crucial for pharmaceutical development (Müller et al., 2005).

Material Science

In material science, functionalization of graphene oxide with compounds containing thiophene and benzamide moieties (similar to the structure of interest) shows improved sorption efficiencies for dyes and heavy metals. This indicates potential applications in environmental remediation and water purification technologies (Chen, Zhang, Yang, & Wang, 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as tetrahydrobenzothiophene derivatives, have been studied for their antibacterial properties . These compounds have shown good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .

Mode of Action

For instance, some antibacterials target the lipopolysaccharide (LPS) biogenesis pathway in Gram-negative bacteria, which is highly conserved and involves proteins that are attractive targets for antibiotic discovery .

Biochemical Pathways

Similar compounds have been found to affect the lps biogenesis pathway in gram-negative bacteria .

Result of Action

Similar compounds have shown good potency in inhibiting the growth of bacteria, suggesting that they may interfere with essential cellular processes .

properties

IUPAC Name |

methyl 4-[(2-iodobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVHBDBUWXDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)

![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602020.png)

![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide](/img/structure/B2602023.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2602025.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)

![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)